molecular formula C11H13BrO3 B1603576 Methyl 3-bromo-4-isopropoxybenzoate CAS No. 213598-10-8

Methyl 3-bromo-4-isopropoxybenzoate

Cat. No.: B1603576
CAS No.: 213598-10-8
M. Wt: 273.12 g/mol
InChI Key: HVUYIEIHXSRIFZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-isopropoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a brominated aromatic ester, characterized by the presence of a bromine atom at the third position and an isopropoxy group at the fourth position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-isopropoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-bromo-4-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl 4-isopropoxybenzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-isopropoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-bromo-4-isopropoxybenzyl alcohol.

    Oxidation: Formation of 3-bromo-4-isopropoxybenzaldehyde or 3-bromo-4-isopropoxybenzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-isopropoxybenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-isopropoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and isopropoxy group contribute to its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Methyl 3-bromo-4-isopropoxybenzoate can be compared with other brominated benzoates and isopropoxybenzoates:

    Methyl 3-bromo-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group, leading to different reactivity and solubility properties.

    Methyl 3-bromo-4-methoxybenzoate: Contains a methoxy group, which affects its chemical behavior and biological activity.

    Methyl 3-chloro-4-isopropoxybenzoate:

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 3-bromo-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUYIEIHXSRIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620772
Record name Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-10-8
Record name Methyl 3-bromo-4-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213598-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-bromo-4-hydroxybenzoate (15.0 g, 64.9 mmol), 2-bromopropane (7.68 mL, 77.9 mmol) and potassium iodide (1.0 g, 6.49 mmol) in N,N-dimethylformamide (200 mL) was added potassium carbonate (13.5 g, 97.4 mmol) and the mixture was stirred at 80° C. for 2 hrs. The reaction mixture was concentrated under reduced pressure. Brine was added to the obtained residue and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexane-hexane/ethyl acetate=9/1) to give the title compound (14.6 g, yield 83%) as a colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.68 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

Methyl 3-bromo-4-hydroxybenzoate (2.5 g, 10.8 mmol) in DMF (35 ml) was treated with potassium carbonate (3.0 g, 21.6 mmol), 2-iodopropane (2.76, 21.6 mmol) and then stirred at 25° C. for 48 h. Work-up with ethyl acetate gave the title compound (3.0 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
21.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4.6 g (19.9 mmol) of methyl 3-bromo-4-hydroxybenzoate (from Step A), 2.2 mL (21.9 mmol) of 2-iodopropane and 5.5 g (39.8 mmol) of potassium carbonate in 10 mL of DMF was stirred at 65° C. for 3 h. The mixture was diluted with 20 mL of EtOAc and washed with sat'd NaCl, H2O (3×), and sat'd NaCl. The organic layer was dried over MgSO4 and concentrated. Chromatography on a Biotage 40M cartridge using 24:1 v/v hexanes/EtOAc gave 4.3 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.44 (d, J=6.2, 6H), 3.91 (s, 3H), 4.71-4.79 (m, 1H), 6.99 (d, J=8.9, 1H), 8.18 (dd, J=2.2, 8.8, 1H), 8.24 (d, J=2.1, 1H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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